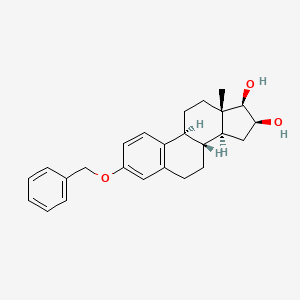

3-O-Benzyl 16-Epiestriol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,16S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUPBUZZJUIEDX-FLEOUKIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742562 | |

| Record name | (16beta,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33116-58-4 | |

| Record name | (16beta,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of 3-O-Benzyl 16-Epiestriol in Steroid Chemistry

An In-Depth Technical Guide to 3-O-Benzyl 16-Epiestriol: Synthesis, Characterization, and Application

This compound is a synthetically crucial derivative of 16-Epiestriol, a minor endogenous estrogen. While the parent compound, 16-Epiestriol, is noted for its weak estrogenic and unique anti-inflammatory properties, its clinical and research applications are often expanded through chemical modification.[1][2] The primary utility of this compound lies in its function as a protected intermediate. The introduction of a benzyl ether at the C3 position strategically "masks" the reactive phenolic hydroxyl group. This protection is paramount for researchers, as it allows for selective chemical transformations to be performed on the hydroxyl groups at the C16 and C17 positions of the steroid's D-ring without interference from the more acidic C3 hydroxyl group. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this important intermediate for professionals in steroid research and drug development.

PART 1: Physicochemical and Structural Properties

The foundational characteristics of this compound define its handling, stability, and utility in a laboratory setting. Its identity is confirmed by its unique molecular formula and CAS number.

Core Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | (8R,9S,13S,14S,16S,17R)-13-Methyl-3-(phenylmethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | [3] |

| Synonyms | 3-(Benzyloxy)-estra-1,3,5(10)-triene-16β,17β-diol; Protected 16-Epiestriol | [3][4] |

| CAS Number | 33116-58-4 | [3] |

| Molecular Formula | C₂₅H₃₀O₃ | [3] |

| Molecular Weight | 378.5 g/mol | [3] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | White Solid | [4][5] |

| Melting Point | 194-196°C (with decomposition) | [4][5] |

| Solubility | Soluble in Chloroform | [5] |

| Storage | 4°C, under inert atmosphere | [5] |

PART 2: Synthesis and Purification

The synthesis of this compound is a prime example of selective protection in multi-functional molecules. The Williamson Ether Synthesis is the standard and most reliable method for this transformation.

Causality of Experimental Choice: The Williamson Ether Synthesis

The selection of the Williamson Ether Synthesis is based on a fundamental principle of steroid chemistry: the differential acidity of hydroxyl groups. The phenolic hydroxyl at C3 is significantly more acidic than the aliphatic secondary hydroxyls at C16 and C17. This acidity difference allows for its selective deprotonation by a moderately strong base, like sodium hydride (NaH), to form a phenoxide. This resulting nucleophile is highly reactive towards an electrophilic benzyl source, such as benzyl bromide (BnBr). The Sₙ2 reaction proceeds efficiently at the C3 position, leaving the less reactive C16 and C17 hydroxyls untouched under controlled conditions.[6][7][8]

Experimental Protocol: Benzylation of 16-Epiestriol

This protocol describes a self-validating system for the synthesis and purification of this compound.

Materials:

-

16-Epiestriol (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (2.0 eq)

-

Benzyl Bromide (BnBr) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 16-Epiestriol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer. Dissolve the steroid in anhydrous DMF (approx. 5-10 mL per mmol of substrate).

-

Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add NaH (2.0 eq) portion-wise over 15 minutes. [Causality: Portion-wise addition at 0°C controls the exothermic reaction and hydrogen gas evolution, preventing side reactions.]

-

Alkylation: After stirring for 30 minutes at 0°C, add Benzyl Bromide (1.5 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:EtOAc mobile phase). This typically takes 4-6 hours.

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add saturated aqueous NH₄Cl to quench the excess NaH. [Causality: A careful, cold quench is essential for safety to neutralize the reactive hydride.]

-

Extraction: Dilute the mixture with EtOAc and water. Transfer to a separatory funnel, wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography to obtain this compound as a white solid.

Caption: Synthesis workflow for this compound.

PART 3: Analytical and Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear fingerprint of the benzylation.

-

Disappearance of Phenolic Proton: The signal for the C3-OH proton of 16-Epiestriol (typically a broad singlet) will be absent.

-

Appearance of Benzyl Protons:

-

A sharp singlet corresponding to the two benzylic methylene protons (-O-CH₂ -Ph) is expected around δ 5.0-5.1 ppm.

-

A multiplet integrating to five protons between δ 7.2-7.5 ppm will appear, corresponding to the aromatic protons of the phenyl ring.

-

-

Steroid Core Protons: The aromatic protons of the steroid A-ring (H-1, H-2, H-4) will experience slight shifts due to the ether linkage. Protons of the D-ring associated with the hydroxyl-bearing carbons (H-16, H-17) will remain largely consistent with the parent compound.[9] The characteristic C18-methyl singlet will remain around δ 0.7-0.8 ppm.[9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the structure.

-

Benzyl Group Carbons: The spectrum will show new signals corresponding to the benzyl group: a benzylic carbon (-O-C H₂-Ph) around δ 70 ppm and aromatic carbons in the δ 127-137 ppm range.

-

Steroid Core Carbons: The most significant change will be the upfield or downfield shift of the C3 carbon upon etherification. Other carbons in the A-ring will also show minor shifts. The signals for C16 and C17 will be largely unaffected, appearing around δ 70-80 ppm.[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation.

-

Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 378.5, corresponding to the molecular weight of C₂₅H₃₀O₃.

-

Key Fragmentation: A highly characteristic and often base peak will appear at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), formed from the benzyl moiety. Another significant fragment at m/z 271 ([M - C₇H₇]⁺) would result from the loss of the benzyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the functional group transformation.

-

Key Changes:

-

The broad O-H stretching band from the phenolic hydroxyl of 16-Epiestriol (around 3200-3400 cm⁻¹) will disappear.

-

A sharp, less intense O-H stretch for the C16/C17 secondary alcohols will remain around 3400-3500 cm⁻¹.

-

New, sharp peaks will appear corresponding to the aromatic C-H stretching of the benzyl group (~3030-3100 cm⁻¹) and aromatic C=C stretching (~1500-1600 cm⁻¹).

-

The C-O ether stretching will be visible in the 1000-1300 cm⁻¹ region.

-

PART 4: Reactivity and Application in Drug Development

Deprotection: Reclaiming the Phenolic Hydroxyl

The utility of the benzyl group lies in its stability to a wide range of conditions (e.g., basic, organometallic) and its predictable removal.

Primary Method: Catalytic Hydrogenolysis This is the most common and cleanest method for deprotection.[10]

-

Protocol: this compound is dissolved in a solvent like ethanol or ethyl acetate. A catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%) is added. The mixture is then stirred under an atmosphere of hydrogen gas (H₂), often using a balloon or a Parr hydrogenator, until the reaction is complete.

-

Mechanism: The reaction involves the hydrogenolysis of the carbon-oxygen bond at the benzylic position, yielding the deprotected 16-Epiestriol and toluene as a non-polar, easily removable byproduct.

Alternative Deprotection Methods For substrates containing functional groups sensitive to hydrogenation (e.g., alkenes, alkynes), alternative methods are employed:

-

Oxidative Cleavage (DDQ): Using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation provides a mild, non-reductive alternative.[11]

-

Ozonolysis: Reaction with ozone can also oxidatively remove the benzyl group under mild conditions.[12]

Caption: Deprotection pathways for this compound.

Role as a Synthetic Intermediate

This compound is not typically an end-product but a versatile platform for further synthesis. With the C3-OH protected, chemists can selectively:

-

Esterify or Etherify the C16 and/or C17 hydroxyls to create novel esters and ethers.

-

Oxidize the C17 hydroxyl to a ketone, forming a 3-O-benzyl-16β-hydroxyestrone derivative.

-

Introduce functional groups via substitution reactions at C16 or C17.

Recent research on related 3-O-benzyl estrone analogs has shown that this moiety can be part of molecules with potent antiproliferative and antimetastatic properties, suggesting that derivatives synthesized from this intermediate could be valuable candidates for anticancer drug discovery.[13]

Conclusion

This compound represents a classic yet powerful tool in medicinal chemistry and steroid synthesis. Its preparation via the robust Williamson Ether Synthesis allows for the strategic masking of the phenolic C3 hydroxyl group, thereby unlocking a wide array of synthetic possibilities at the D-ring. A thorough understanding of its synthesis, purification, spectroscopic properties, and deprotection chemistry is essential for researchers aiming to develop novel, biologically active steroid derivatives for therapeutic applications.

References

-

PubChem. (n.d.). 16-Epiestriol. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

-

Wu, Y., & Blackwell, L. F. (1993). The synthesis of estriol 16- and 17-monoglucuronide from estriol. Steroids, 58(10), 452-456. Retrieved from [Link]

-

CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 3-O-Benzyl-16-O-benzoyl 16-Epiestriol. National Center for Biotechnology Information. Retrieved from [Link]

-

Borbás, E., et al. (2023). Antiproliferative and Antimetastatic Properties of 16-Azidomethyl Substituted 3-O-Benzyl Estrone Analogs. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). CN105111266A - Novel estriol preparing method.

-

Dalhousie University. (n.d.). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters. DalSpace. Retrieved from [Link]

-

Wikipedia. (n.d.). Epiestriol. Retrieved from [Link]

-

Wikipedia. (n.d.). 16β,17α-Epiestriol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 16β,17α-Estriol, 3TMS derivative. NIST WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Estradiol. NIST WebBook. Retrieved from [Link]

Sources

- 1. Epiestriol - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. splendidlab.in [splendidlab.in]

- 4. usbio.net [usbio.net]

- 5. usbio.net [usbio.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 16-Epiestriol | C18H24O3 | CID 68929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]

- 12. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-O-Benzyl 16-Epiestriol: A Protected Estriol Derivative for Advanced Steroid Chemistry

Foreword: Navigating the Nuances of Steroidal Synthesis

In the intricate landscape of steroid chemistry, the strategic use of protecting groups is paramount to achieving desired molecular architectures and biological functions. Estriol, with its three hydroxyl groups of varying reactivity, presents a unique challenge and opportunity for medicinal chemists. This guide provides a comprehensive technical overview of 3-O-Benzyl 16-Epiestriol, a key protected derivative that serves as a versatile intermediate in the synthesis of novel steroidal compounds. We will delve into the rationale behind its synthesis, detailed experimental protocols, in-depth characterization, and its applications in the development of potential therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this important synthetic building block.

Introduction: The Significance of Estriol and its Epimers

Estriol (E3) is one of the three major endogenous estrogens, exhibiting weaker estrogenic activity compared to estradiol (E2).[1] Its unique 16α-hydroxyl group makes it a target for chemical modifications aimed at modulating its biological activity. The stereochemistry at the C16 position is a critical determinant of biological function. The 16β-epimer, known as 16-epiestriol, is a minor and weak endogenous estrogen that has garnered interest for its distinct pharmacological profile, including potential anti-inflammatory properties without the significant glycogenic or immunosuppressive effects associated with conventional corticosteroids.[2]

The development of synthetic routes to 16-epiestriol and its derivatives is crucial for exploring their therapeutic potential. However, the selective modification of estriol's hydroxyl groups requires a strategic approach. The phenolic 3-hydroxyl group is the most acidic and, therefore, the most reactive towards electrophiles. This inherent reactivity allows for its selective protection, enabling subsequent manipulations of the less reactive C16 and C17 hydroxyl groups. The benzyl ether is an ideal protecting group for this purpose due to its stability under a wide range of reaction conditions and its susceptibility to cleavage under specific, mild conditions.

This guide focuses on this compound, a derivative where the 3-hydroxyl group is protected as a benzyl ether and the stereochemistry at C16 is in the β-configuration. This compound serves as a valuable intermediate for the synthesis of various steroidal analogs, particularly those targeting enzymes involved in steroid metabolism, such as 17β-hydroxysteroid dehydrogenase (17β-HSD).

Synthetic Strategy and Protocols

The synthesis of this compound from estriol involves a two-step process:

-

Selective Benzylation of the 3-Hydroxyl Group: Protection of the most reactive phenolic hydroxyl group.

-

Epimerization of the 16α-Hydroxyl Group: Inversion of the stereochemistry at the C16 position to the β-configuration.

Step 1: Selective 3-O-Benzylation of Estriol

The selective benzylation of the 3-hydroxyl group of estriol is achieved by exploiting its higher acidity compared to the aliphatic 16α- and 17β-hydroxyls. The Williamson ether synthesis is a classical and effective method for this transformation.

Experimental Protocol: Synthesis of 3-O-Benzyl Estriol

-

Materials:

-

Estriol

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of estriol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure 3-O-Benzyl Estriol.

-

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenolic hydroxyl group selectively. Stronger bases like sodium hydride can also be used but may lead to side reactions if not handled carefully.

-

Solvent: DMF is an excellent polar aprotic solvent for this reaction, as it dissolves the reactants and facilitates the Sₙ2 reaction.

-

Purification: Column chromatography is essential to separate the desired 3-O-benzylated product from unreacted estriol and potentially over-benzylated byproducts.

Step 2: Epimerization of the 16α-Hydroxyl Group

The inversion of the stereocenter at C16 from the α- to the β-configuration is a key transformation. The Mitsunobu reaction is a powerful and reliable method for achieving this inversion with a high degree of stereochemical control.[3][4][5] This reaction involves the activation of the alcohol with a phosphine and an azodicarboxylate, followed by an Sₙ2 displacement with a nucleophile. In this case, the nucleophile is a carboxylate, which is subsequently hydrolyzed to give the inverted alcohol.

Experimental Protocol: Synthesis of this compound via Mitsunobu Reaction

-

Materials:

-

3-O-Benzyl Estriol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Benzoic acid (PhCOOH)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium methoxide (NaOMe) in methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 3-O-Benzyl Estriol (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC for the formation of the benzoate ester intermediate.

-

Once the formation of the intermediate is complete, concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude residue in a mixture of methanol and THF.

-

Add a solution of sodium methoxide in methanol (catalytic amount) and stir at room temperature for 2-4 hours to effect the saponification of the benzoate ester.

-

Neutralize the reaction with a few drops of acetic acid and concentrate under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Causality Behind Experimental Choices:

-

Mitsunobu Reagents: The combination of a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD) is the cornerstone of the Mitsunobu reaction, activating the alcohol for nucleophilic attack.

-

Nucleophile: Benzoic acid is used as the nucleophile. The resulting benzoate ester is formed with inversion of configuration at C16.

-

Saponification: The subsequent hydrolysis of the benzoate ester under basic conditions (e.g., with sodium methoxide) regenerates the hydroxyl group, now in the β-configuration, without affecting the stereocenter.

Workflow Diagram:

Caption: Synthetic route to this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. The following table summarizes its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₂₅H₃₀O₃ |

| Molecular Weight | 378.5 g/mol [4][6] |

| CAS Number | 33116-58-4[4][6] |

| Appearance | White to off-white solid |

| Melting Point | 194-196 °C (decomposes)[7] |

| Solubility | Soluble in chloroform, dichloromethane, and other organic solvents |

Spectroscopic Data

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the A-ring and the benzyl group, as well as the steroidal backbone.

-

Aromatic Region (δ 6.5-7.5 ppm): Signals corresponding to the protons on the A-ring of the steroid and the five protons of the benzyl group.

-

Benzyl Methylene Protons (δ ~5.0 ppm): A characteristic singlet for the two protons of the -OCH₂-Ph group.

-

Steroidal Protons (δ 0.7-3.0 ppm): A complex series of multiplets for the protons of the B, C, and D rings of the steroid. The C18-methyl group will appear as a singlet around δ 0.8 ppm.

-

C16 and C17 Protons: The protons attached to the carbons bearing the hydroxyl groups will appear at characteristic chemical shifts, influenced by the β-configuration at C16.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 110-160 ppm): Signals for the carbons of the A-ring and the benzyl group.

-

Benzyl Methylene Carbon (δ ~70 ppm): The carbon of the -OCH₂-Ph group.

-

Steroidal Carbons (δ 10-90 ppm): Signals for the carbons of the steroidal skeleton. The chemical shifts of C16 and C17 will be indicative of the 16β,17β-diol configuration.

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (broad, ~3400 cm⁻¹): Due to the C16 and C17 hydroxyl groups.

-

C-H Stretch (aromatic, ~3030 cm⁻¹; aliphatic, ~2850-2960 cm⁻¹): From the aromatic rings and the steroidal backbone.

-

C=C Stretch (aromatic, ~1600 and ~1500 cm⁻¹): From the A-ring and the benzyl group.

-

C-O Stretch (~1000-1250 cm⁻¹): For the ether linkage and the alcohol groups.

3.1.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide structural information.

-

Molecular Ion (M⁺): Expected at m/z 378.5.

-

Key Fragments: Loss of the benzyl group (C₇H₇, 91 u) or the benzyloxy group (C₇H₇O, 107 u) are expected fragmentation pathways.[8]

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of novel steroid derivatives with potential therapeutic applications. The protection of the 3-hydroxyl group allows for selective modifications at other positions of the steroid nucleus.

Synthesis of 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibitors

One of the key applications of 16-epiestriol derivatives is in the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme catalyzes the conversion of the weak estrogen estrone (E1) to the potent estradiol (E2), a key step in the biosynthesis of active estrogens. Overexpression of 17β-HSD1 is implicated in the progression of estrogen-dependent diseases such as breast cancer.

By using this compound as a scaffold, various side chains can be introduced at the C16 or C17 positions to design potent and selective inhibitors of 17β-HSD1. The benzyl protecting group can be removed in the final step of the synthesis to yield the active compound.

Logical Relationship Diagram:

Caption: Application of this compound in drug development.

Deprotection of the 3-O-Benzyl Group

The final step in many synthetic sequences involving this compound is the removal of the benzyl protecting group to unmask the phenolic hydroxyl group. This deprotection must be performed under conditions that do not affect other functional groups in the molecule.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a common and efficient method for cleaving benzyl ethers. The reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas.

Experimental Protocol: Deprotection by Catalytic Hydrogenolysis

-

Materials:

-

This compound derivative

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

Dissolve the 3-O-benzyl protected steroid in methanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C (typically 10% by weight of the substrate).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

-

Oxidative Cleavage with DDQ

For substrates that are sensitive to hydrogenation, oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) provides an alternative method for debenzylation.[9] This reaction is often performed under photoirradiation.[9]

Experimental Protocol: Deprotection with DDQ

-

Materials:

-

This compound derivative

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

-

Acetonitrile (MeCN) and water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the 3-O-benzyl protected steroid in a mixture of acetonitrile and water.

-

Add DDQ (1.1-1.5 equivalents).

-

Irradiate the reaction mixture with a long-wavelength UV lamp (e.g., 365 nm) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography if necessary.

-

Conclusion and Future Perspectives

This compound is a strategically important protected derivative that facilitates the synthesis of novel steroidal compounds with potential therapeutic value. The selective protection of the 3-hydroxyl group allows for precise modifications at other positions of the estriol scaffold, enabling the exploration of structure-activity relationships and the development of targeted therapies. The synthetic protocols and characterization data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Future work in this area will likely focus on the development of more efficient and environmentally friendly synthetic methods for the preparation of this compound and its analogs. Furthermore, the exploration of the biological activities of novel compounds derived from this intermediate will continue to be an active area of research, with the potential to yield new treatments for a variety of diseases.

References

-

Poirier, D. (2010). Preparation of 16β-Estradiol Derivative Libraries as Bisubstrate Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 Using the Multidetachable Sulfamate Linker. Molecules, 15(3), 1590-1611. [Link]

-

PubChem. (n.d.). Estriol. National Center for Biotechnology Information. Retrieved from [Link]

-

Miller, E., Bates, R., Bjorndahl, J., Allen, D., Burgio, D., Bouma, C., Stoll, J., & Latman, N. (1998). 16-epiestriol, a novel anti-inflammatory nonglycogenic steroid, does not inhibit IFN-gamma production by murine splenocytes. Journal of interferon & cytokine research : the official journal of the International Society for Interferon and Cytokine Research, 18(11), 921–925. [Link]

-

Hughes, D. L. (2014). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

-

Wikipedia. (2023). Mitsunobu reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

-

CRO SPLENDID LAB. (n.d.). This compound. [Link]

-

Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]

-

Keio University. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. [Link]

-

Demchenko, A. V. (2008). Fragmentation of small molecules in mass spectrometry. [Link]

Sources

- 1. restorativemedicine.org [restorativemedicine.org]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. labsolu.ca [labsolu.ca]

- 4. splendidlab.in [splendidlab.in]

- 5. researchgate.net [researchgate.net]

- 6. CN115353541B - Process for the preparation of estradiol derivatives, intermediates, process for the preparation thereof and use thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. 3-Methoxymethyl-16β,17β-epiestriol-16β,17β-diyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-O-Benzyl 16-Epiestriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Benzyl 16-Epiestriol is a synthetic derivative of the endogenous estrogen, 16-Epiestriol. This guide elucidates its proposed mechanism of action, drawing from the known pharmacology of its parent compound and the structural implications of its chemical modifications. We will explore its anticipated interactions with estrogen receptors, the subsequent signaling cascades, and its potential physiological effects, with a particular focus on its estrogenic and anti-inflammatory properties. Furthermore, this document provides a comprehensive suite of experimental protocols to rigorously validate the hypothesized mechanism of action, empowering researchers to thoroughly investigate this promising compound.

Introduction: The Scientific Rationale

The therapeutic landscape for estrogenic compounds is continually evolving, with a drive towards developing molecules that exhibit tissue-selective effects and improved safety profiles. 16-Epiestriol, a naturally occurring weak estrogen, has garnered interest due to its significant anti-inflammatory properties, which are notably devoid of the glycogenic and immunosuppressive side effects associated with conventional corticosteroids[1][2]. The addition of a 3-O-benzyl group to the 16-Epiestriol scaffold is a strategic chemical modification intended to modulate its pharmacokinetic and pharmacodynamic properties. The benzyl group, being hydrophobic, may influence the compound's binding affinity for estrogen receptors (ERs) and its metabolic stability. This guide provides a foundational understanding of the anticipated mechanism of action of this compound, offering a roadmap for its scientific investigation.

Proposed Mechanism of Action

The primary mechanism of action for this compound is predicated on its function as an estrogen receptor agonist. This action is likely multifaceted, encompassing both genomic and potentially non-genomic pathways.

Interaction with Estrogen Receptors (ERα and ERβ)

This compound is expected to bind to both estrogen receptor subtypes, ERα and ERβ. The 16-epiestriol core provides the foundational steroidal structure necessary for receptor recognition. The 3-O-benzyl modification is anticipated to influence the binding affinity and selectivity. The estrogen receptor is known to tolerate hydrophobic substituents at certain positions[3]. The benzyl group at the 3-position may enhance binding affinity by establishing favorable interactions within the hydrophobic ligand-binding pocket of the receptors. It is also plausible that this compound may exhibit a differential affinity for ERα and ERβ, a characteristic that could translate into a tissue-selective pharmacological profile[4].

Upon binding, this compound is expected to induce a conformational change in the estrogen receptor, leading to its activation.

The Canonical Genomic Signaling Pathway

The classical pathway of estrogen action involves the regulation of gene expression. Following ligand binding and activation, the estrogen receptor undergoes a series of steps:

-

Dimerization: The activated receptor forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

-

Nuclear Translocation: The ligand-receptor complex translocates from the cytoplasm into the nucleus.

-

DNA Binding: Within the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The DNA-bound receptor complex recruits a cascade of co-activators or co-repressors, ultimately modulating the transcription of downstream genes. This leads to an increase in protein synthesis, a known effect of some estrogenic compounds[5].

Potential Non-Genomic Actions and Anti-inflammatory Effects

In addition to the classical genomic pathway, estrogens can elicit rapid, non-genomic effects. These are initiated by a subpopulation of estrogen receptors located at the plasma membrane or within the cytoplasm. These actions can involve the activation of various kinase signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.

The notable anti-inflammatory properties of the parent compound, 16-Epiestriol, suggest that this compound may also exert similar effects[1][2][6]. This anti-inflammatory action is distinct from that of glucocorticoids and may be mediated through the modulation of inflammatory signaling pathways, potentially independent of direct DNA binding.

Experimental Validation: A Step-by-Step Guide

A rigorous and systematic experimental approach is essential to validate the proposed mechanism of action of this compound. The following experimental workflow provides a comprehensive strategy for its characterization.

Phase 1: Characterizing the Ligand-Receptor Interaction

Objective: To determine the binding affinity of this compound for ERα and ERβ and to confirm direct target engagement in a cellular context.

3.1.1. Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Receptor Source: Utilize purified recombinant human ERα and ERβ or cytosolic extracts from ER-positive cell lines (e.g., MCF-7).

-

Incubation: Incubate a constant concentration of a radiolabeled estrogen (e.g., [³H]-Estradiol) with the receptor source in the presence of increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: Employ a method such as hydroxylapatite precipitation or dextran-coated charcoal to separate the receptor-bound radioligand from the unbound fraction.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. Calculate the IC₅₀ (the concentration of the competitor that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.

3.1.2. Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact ER-positive cells (e.g., MCF-7) with either vehicle or this compound.

-

Heat Shock: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the amount of soluble ERα and ERβ in the supernatant at each temperature by Western blotting.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the ligand indicates direct binding.

Phase 2: Assessing Cellular and Molecular Responses

Objective: To evaluate the functional consequences of receptor binding, including transcriptional activation, cell proliferation, and modulation of target gene and protein expression.

3.2.1. Experimental Protocol: ERE-Luciferase Reporter Gene Assay

-

Cell Transfection: Co-transfect an appropriate cell line (e.g., HEK293T or HeLa) with expression vectors for ERα or ERβ and a reporter plasmid containing multiple copies of an ERE driving the expression of a reporter gene (e.g., luciferase).

-

Compound Treatment: Treat the transfected cells with increasing concentrations of this compound. Include a known estrogen (e.g., 17β-estradiol) as a positive control and an anti-estrogen (e.g., fulvestrant) to confirm ER-mediation[7][8].

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Plot the luciferase activity against the compound concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that elicits a half-maximal response).

3.2.2. Experimental Protocol: Cell Proliferation Assay

-

Cell Culture: Plate estrogen-dependent cells, such as MCF-7 human breast cancer cells, in a multi-well format[8].

-

Hormone Deprivation: Culture the cells in a medium containing charcoal-stripped serum to remove endogenous estrogens.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified period (e.g., 5-7 days).

-

Proliferation Measurement: Quantify cell proliferation using a suitable method, such as the MTT assay, CyQUANT assay, or direct cell counting.

-

Data Analysis: Generate a dose-response curve for cell proliferation to assess the compound's estrogenic or anti-estrogenic potential.

3.2.3. Quantitative PCR (qPCR) and Western Blotting

-

qPCR: Treat ER-positive cells with this compound and quantify the mRNA levels of known estrogen-responsive genes (e.g., pS2/TFF1, GREB1, progesterone receptor) to confirm transcriptional regulation.

-

Western Blotting: Analyze protein lysates from treated cells to measure changes in the expression levels of key target proteins, including the progesterone receptor, and to investigate the phosphorylation status of signaling molecules in potential non-genomic pathways (e.g., ERK, Akt).

Phase 3: In Vivo Efficacy and Proof-of-Concept

Objective: To determine the in vivo estrogenic activity and potential anti-inflammatory effects of this compound in relevant animal models.

3.3.1. Experimental Protocol: Uterotrophic Assay

-

Animal Model: Use immature or ovariectomized female rodents (rats or mice).

-

Compound Administration: Administer this compound at various doses for a defined period (typically 3-7 days).

-

Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the uteri.

-

Data Analysis: A statistically significant increase in uterine weight compared to the vehicle-treated control group indicates in vivo estrogenic activity.

3.3.2. Animal Models of Inflammation

To investigate the anti-inflammatory properties, employ established animal models such as:

-

Carrageenan-induced paw edema: To assess acute anti-inflammatory effects.

-

Collagen-induced arthritis: As a model for chronic inflammatory disease.

In these models, evaluate parameters such as paw volume, clinical arthritis scores, and pro-inflammatory cytokine levels in tissues and serum.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that will be generated from the proposed experimental workflow.

| Assay | Parameter | ERα | ERβ |

| Receptor Binding Assay | Ki (nM) | ||

| Reporter Gene Assay | EC₅₀ (nM) | ||

| Emax (% of 17β-estradiol) | |||

| Cell Proliferation Assay (MCF-7) | EC₅₀ (nM) | ||

| Emax (% of 17β-estradiol) | |||

| Uterotrophic Assay | MED (mg/kg) |

Ki: Inhibition constant; EC₅₀: Half-maximal effective concentration; Emax: Maximum effect; MED: Minimum effective dose.

Conclusion and Future Directions

The proposed mechanism of action for this compound centers on its role as an estrogen receptor agonist, with the potential for a unique pharmacological profile conferred by its 3-O-benzyl modification and 16-epiestriol core. This may include a favorable balance of estrogenic and anti-inflammatory activities. The comprehensive experimental framework outlined in this guide provides a robust strategy for the systematic investigation of this compound.

Future research should focus on elucidating its tissue-selective effects, its impact on the expression of a broader range of genes through transcriptomic analysis (e.g., RNA-sequencing), and a thorough characterization of its pharmacokinetic and metabolic profile. These studies will be critical in determining the therapeutic potential of this compound and its suitability for further drug development.

References

-

Wikipedia. Antineoplastic. [Link]

-

Wikipedia. Totarol. [Link]

-

Wikipedia. Epiestriol. [Link]

-

Wikipedia. Estriol (medication). [Link]

-

Miller E, Bates R, Bjorndahl J, Allen D, Burgio D, Bouma C, Stoll J, Latman N. (1998). 16-Epiestriol, a novel anti-inflammatory nonglycogenic steroid, does not inhibit IFN-gamma production by murine splenocytes. Journal of Interferon & Cytokine Research, 18(11):921–5. [Link]

-

National Center for Biotechnology Information. 16-Epiestriol. PubChem Compound Summary for CID 68929. [Link]

-

Charles AK, Darbre PD. (2009). Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional (Lilial) in MCF7 human breast cancer cells in vitro. Journal of Applied Toxicology, 29(5):422-34. [Link]

-

Wikipedia. 16β,17α-Epiestriol. [Link]

-

Lim, S. N., Kim, S. Y., & Rhee, S. K. (1996). 3-Methoxymethyl-16β,17β-epiestriol-16β,17β-diyl sulfate. Acta Crystallographica Section C: Crystal Structure Communications, 52(11), 2865–2867. [Link]

-

Reiner, G. C., Katzenellenbogen, J. A., Bindal, R. D., & Johnson, G. A. (1987). Estrogen receptor binding tolerance of 16 alpha-substituted estradiol derivatives. Journal of Medicinal Chemistry, 30(4), 625–633. [Link]

-

Charles, A. K., & Darbre, P. D. (2009). Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional (Lilial) in MCF7 human breast cancer cells in vitro. Journal of Applied Toxicology, 29(5), 422–434. [Link]

-

Lippman, M. E., Do, H. M., & Hochberg, R. B. (1981). Specific Estrogen Receptor Binding and Biological Effects of 16 Alpha-Iodoestradiol on Human Breast Cancer Cells. Cancer Research, 41(8), 3150–3154. [Link]

-

Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138–153. [Link]

-

Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Steroids, 62(3), 268–303. [Link]

-

National Center for Biotechnology Information. 3-O-Benzyl-16-O-benzoyl 16-Epiestriol. PubChem Compound Summary for CID 71313772. [Link]

Sources

- 1. Epiestriol - Wikipedia [en.wikipedia.org]

- 2. 16-Epiestriol, a novel anti-inflammatory nonglycogenic steroid, does not inhibit IFN-gamma production by murine splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. 16β,17α-Epiestriol - Wikipedia [en.wikipedia.org]

- 5. 3-O-Benzyl estriol | CymitQuimica [cymitquimica.com]

- 6. 16-Epiestriol | C18H24O3 | CID 68929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional (Lilial) in MCF7 human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

research applications of synthetic estrogen derivatives

An In-Depth Technical Guide to the Research Applications of Synthetic Estrogen Derivatives

Abstract

Synthetic estrogen derivatives represent a cornerstone of endocrine research and therapy, offering nuanced control over the powerful and pleiotropic effects of estrogen signaling. Unlike native estrogens, these synthetic compounds are engineered to act as modulators, antagonists, or tissue-specific agonists, providing researchers and clinicians with tools to dissect and manipulate estrogen receptor (ER) pathways with remarkable precision. This guide provides an in-depth exploration of the major classes of synthetic estrogen derivatives, including Selective Estrogen Receptor Modulators (SERMs), Selective Estrogen Receptor Degraders/Downregulators (SERDs), and Tissue-Selective Estrogen Complexes (TSECs). We will elucidate their distinct mechanisms of action, delve into the critical research applications in oncology, osteoporosis, and women's health, and discuss the persistent challenge of therapeutic resistance. Furthermore, this document serves as a practical resource for laboratory professionals by providing detailed protocols for key in vitro assays and guidance on the selection and application of in vivo models for preclinical evaluation.

The Foundation: Estrogen Receptor Signaling

Estrogens, primarily 17β-estradiol (E2), are steroid hormones that regulate a vast array of physiological processes. Their effects are mediated principally by two nuclear hormone receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1] These receptors function as ligand-activated transcription factors. The diverse actions of estrogen are not mediated by a single mechanism but rather through a complex network of signaling pathways.[2][3]

-

Direct Genomic Signaling (Classical Pathway): In the absence of a ligand, ERs are located in the cytoplasm or nucleus in an inactive complex with heat shock proteins.[4] Upon binding estrogen, the receptor undergoes a conformational change, dissociates from the chaperone proteins, dimerizes, and translocates to the nucleus.[5] The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivator proteins and the general transcription machinery to initiate gene expression.[5][6]

-

Indirect Genomic Signaling (ERE-Independent): The estrogen-ER complex can also regulate gene transcription without directly binding to an ERE. Instead, it interacts with other transcription factors, such as AP-1 or Sp-1, tethering to their respective DNA binding sites and modulating the expression of genes that may not contain a classical ERE.[2][5]

-

Non-Genomic Signaling: A subpopulation of ERs located at the plasma membrane can initiate rapid signaling cascades upon estrogen binding.[3][7] This membrane-initiated steroid signaling activates various protein kinase pathways, including the MAPK and PI3K/AKT pathways, which in turn can influence cell proliferation, survival, and even modulate the activity of nuclear ERs.[6][7]

Caption: Overview of Estrogen Signaling Pathways.

Classes of Synthetic Estrogen Derivatives and Their Applications

The nuanced understanding of ER signaling has paved the way for the development of synthetic derivatives that can selectively modulate these pathways.

Selective Estrogen Receptor Modulators (SERMs)

SERMs are a class of compounds that exhibit tissue-specific estrogen agonist or antagonist activity.[8][9] This remarkable dual functionality stems from their ability to induce unique conformational changes in the estrogen receptor upon binding.[1] The specific shape of the ligand-receptor complex determines which co-regulatory proteins (coactivators or corepressors) are recruited, and the relative abundance of these co-regulators varies between different tissues.[10][11]

-

Mechanism: In tissues where coactivators are abundant and effectively recruited by the SERM-ER complex (e.g., bone), the SERM acts as an agonist. In tissues where the SERM-ER conformation favors the recruitment of corepressors (e.g., breast), it acts as an antagonist, blocking the transcription of estrogen-responsive genes.[10][11]

-

Key Research Applications & Examples:

-

Tamoxifen: The first-generation SERM, widely used in the treatment and prevention of ER-positive breast cancer.[9] It acts as an ER antagonist in breast tissue.[1] However, its agonist activity in the endometrium is a significant liability, increasing the risk of endometrial hyperplasia and cancer.[12] A major area of research focuses on understanding and overcoming tamoxifen resistance, which can develop through mechanisms like ER mutation, altered tamoxifen metabolism, or activation of bypass signaling pathways (e.g., HER2, EGFR).[13][14][15]

-

Raloxifene: A second-generation SERM approved for the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer in high-risk postmenopausal women.[1][8] Unlike tamoxifen, it acts as an antagonist in the uterus, offering a better safety profile regarding endometrial health.[9][12] Research applications include studies on bone homeostasis, where it down-modulates osteoclast activity, and cardiovascular health.[9][11]

-

Selective Estrogen Receptor Degraders (SERDs)

SERDs, also known as pure antiestrogens, represent a distinct mechanistic class. Instead of just blocking the receptor, they bind to it and promote its complete degradation.[16]

-

Mechanism: Upon binding to the ER, a SERD induces a profound conformational change that destabilizes the receptor protein.[17] This altered conformation marks the ER for ubiquitination and subsequent degradation by the proteasome, effectively eliminating the receptor from the cancer cell and shutting down all ER-mediated signaling pathways.[17][18]

-

Key Research Applications & Examples:

-

Fulvestrant: The first and only approved SERD for many years, administered as an intramuscular injection.[18][19] It is used to treat hormone receptor-positive metastatic breast cancer, particularly in patients who have progressed on other endocrine therapies like tamoxifen.[20][21] Research has demonstrated its efficacy against tamoxifen-resistant models and its ability to downregulate ER protein levels in tumor xenografts.[19][22]

-

Next-Generation Oral SERDs: A major focus of current drug development is the creation of orally bioavailable SERDs to improve patient convenience and potentially efficacy. Several candidates (e.g., Elacestrant, Camizestrant) are in late-stage clinical trials.[16][23] Research is actively evaluating their potency against ER mutations (especially ESR1 mutations, a common mechanism of resistance to aromatase inhibitors) and their efficacy following progression on CDK4/6 inhibitors.[23][24][25]

-

Caption: Contrasting mechanisms of SERMs and SERDs.

Tissue-Selective Estrogen Complexes (TSECs)

TSECs are an innovative therapeutic approach that combines an estrogen with a SERM.[26][27] The goal is to leverage the benefits of estrogen therapy (e.g., for treating menopausal vasomotor symptoms and preventing bone loss) while using the SERM to protect specific tissues, like the endometrium and breast, from estrogenic stimulation.[12][28]

-

Mechanism: The TSEC's overall effect in a given tissue is the result of the integrated activity of both the estrogen and the SERM on the ER.[26] The SERM component is selected for its potent antagonist effects in tissues of concern. For example, bazedoxifene acts as an ER antagonist in the endometrium, counteracting the proliferative effects of the conjugated estrogens it is paired with.[29][30][31]

-

Key Research Applications & Examples:

-

Conjugated Estrogens/Bazedoxifene: The first and only FDA-approved TSEC.[30] It is used to treat moderate to severe menopausal symptoms and prevent osteoporosis.[32] Research applications involve studying the unique gene expression profiles generated by the combination compared to either agent alone, providing insights into the complex interplay of ER ligands at the molecular level.[27] This approach allows for the dissection of tissue-specific gene regulation by different ER-ligand complexes.

-

| Class | Key Examples | Core Mechanism | Primary Research Applications |

| SERMs | Tamoxifen, Raloxifene | Tissue-selective ER agonism/antagonism via differential cofactor recruitment.[10][11] | Breast cancer treatment/prevention, osteoporosis, understanding mechanisms of drug resistance.[1][9] |

| SERDs | Fulvestrant, Elacestrant | ER antagonist that promotes receptor degradation via the proteasome pathway.[17][19] | Treatment of advanced/metastatic ER+ breast cancer, overcoming resistance to other endocrine therapies, evaluating efficacy against ESR1 mutations.[16][21] |

| TSECs | C. Estrogens/Bazedoxifene | Combination of an estrogen with a SERM to achieve a desired tissue-specific profile.[26][27] | Menopausal therapy, studying complex gene regulation by multiple ER ligands, balancing efficacy and safety in hormone therapy.[12][28] |

| Table 1: Summary of Synthetic Estrogen Derivative Classes. |

Experimental Protocols for Preclinical Evaluation

Rigorous preclinical evaluation is essential for the development of new synthetic estrogen derivatives. This involves a tiered approach, starting with in vitro assays to characterize molecular activity and progressing to in vivo models to assess physiological effects and therapeutic potential.

Key In Vitro Assays

In vitro assays are critical for initial screening and mechanistic studies, allowing for the rapid assessment of a compound's estrogenic or anti-estrogenic activity.[33][34]

Principle: This assay quantifies the ability of a test compound to compete with a radiolabeled ligand (e.g., ³H-estradiol) for binding to the estrogen receptor.[4] It is a direct measure of the compound's affinity for the ER.

Step-by-Step Methodology:

-

Receptor Preparation: Prepare ER-containing extracts from a suitable source, such as recombinant human ERα/ERβ protein or cytosolic extracts from ER-positive cells (e.g., MCF-7) or tissues (e.g., rat uterus).

-

Incubation: In a multi-well plate, incubate a fixed concentration of the ER preparation and a fixed concentration of ³H-estradiol with a serial dilution of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Separation: After incubation to equilibrium (e.g., 18-24 hours at 4°C), separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of ³H-estradiol). This value is inversely related to the binding affinity.

Principle: This functional assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.[4] Cell lines are engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ERE-containing promoter.

Step-by-Step Methodology:

-

Cell Culture: Culture an appropriate cell line (e.g., T47D or HeLa cells stably transfected with an ER and an ERE-luciferase reporter construct) in phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.

-

Treatment: Plate the cells and allow them to attach. Treat the cells with a serial dilution of the test compound.

-

Agonist Mode: Assess the compound's ability to induce reporter gene expression on its own.

-

Antagonist Mode: Co-treat the cells with a fixed, sub-maximal concentration of 17β-estradiol and the serial dilution of the test compound to assess its ability to inhibit E2-induced activity.[4]

-

-

Incubation: Incubate the cells for 24-48 hours to allow for transcription and translation of the reporter gene.

-

Lysis and Assay: Lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase) using a plate reader.

-

Data Analysis: Normalize reporter activity to total cell protein or a co-transfected control reporter. Plot the response against the log concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Principle: This assay uses the ER-positive, estrogen-dependent human breast cancer cell line MCF-7 to measure a compound's effect on cell proliferation.[35] It provides an integrated measure of a compound's estrogenic or anti-estrogenic effect on a biologically relevant endpoint.

Step-by-Step Methodology:

-

Cell Culture: As in the reporter assay, culture MCF-7 cells in estrogen-depleted medium.

-

Seeding: Seed the cells at a low density in multi-well plates.

-

Treatment: After cell attachment, replace the medium with fresh estrogen-depleted medium containing a serial dilution of the test compound (for agonist testing) or a fixed concentration of E2 plus the test compound (for antagonist testing).

-

Incubation: Incubate the cells for 6-7 days, allowing for multiple rounds of cell division.

-

Quantification of Proliferation: Measure the final cell number using a method such as sulforhodamine B (SRB) staining, which stains total cellular protein, or a metabolic assay like MTT or AlamarBlue.

-

Data Analysis: Calculate the proliferative effect relative to controls (vehicle and a saturating dose of E2). Plot the effect against the log concentration of the test compound.

In Vivo Animal Models

Animal models are indispensable for evaluating the systemic effects, efficacy, and potential toxicity of synthetic estrogen derivatives in a complex physiological context.[36][37]

-

Xenograft Models: These involve the transplantation of human breast cancer cells into immunocompromised mice (e.g., nude or NSG mice).[37]

-

Cell-Line Derived Xenografts (CDX): Established cell lines (e.g., MCF-7) are injected subcutaneously or into the mammary fat pad. They are useful for initial efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies but may lack the heterogeneity of human tumors.[37]

-

Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models better recapitulate the heterogeneity and architecture of the original human tumor and are considered more predictive of clinical outcomes.[38] They are invaluable for studying resistance and testing novel drug combinations.

-

-

Genetically Engineered Mouse Models (GEMMs): These models involve altering the mouse genome to induce spontaneous tumor formation that mimics human cancer.[38][39] For example, MMTV-PyMT mice develop spontaneous mammary tumors, while mice with mammary-specific deletion of tumor suppressors like BRCA1 or p53 provide models for hereditary breast cancer.[37][39] GEMMs have an intact immune system, making them essential for studying immuno-oncology interactions.[36]

-

Non-Mammalian Models: Organisms like zebrafish are used for high-throughput screening and visualizing cancer cell migration and metastasis in real-time due to their rapid development and transparent embryos.[36][40]

Caption: Decision workflow for selecting an in vivo breast cancer model.

Conclusion and Future Directions

Synthetic estrogen derivatives have revolutionized the management of hormone-sensitive diseases. The journey from the broad activity of tamoxifen to the targeted degradation by oral SERDs illustrates a paradigm of rational drug design informed by decades of fundamental research into ER signaling. The key research applications continue to expand, driven by several critical needs:

-

Overcoming Drug Resistance: Understanding and targeting the molecular pathways that lead to resistance to SERMs and SERDs is paramount. This includes investigating the role of ESR1 mutations, bypass activation through growth factor receptor signaling, and epigenetic modifications.

-

Developing Novel Agents: The development of next-generation oral SERDs and potentially novel SERMs with even more refined tissue-selectivity remains a high priority. Clinical trials are actively exploring their use as monotherapies and in combination with other targeted agents like CDK4/6 inhibitors.[16][41]

-

Expanding Indications: While oncology and osteoporosis are the primary fields, the tissue-selective nature of these compounds holds promise for other conditions, including neuroprotection and cardiovascular disease, which are active areas of preclinical investigation.

For researchers, a deep understanding of the distinct mechanisms of these agents, coupled with the rigorous application of validated in vitro and in vivo experimental models, is essential to unlock the full therapeutic potential of modulating the estrogen receptor.

References

- Multiple authors. (n.d.). MECHANISMS OF TAMOXIFEN RESISTANCE IN THE TREATMENT OF ADVANCED BREAST CANCER.

-

An, K. C. (2002). Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene. PubMed. Retrieved from [Link]

-

Bahrehmand, F., Varsegi, M., & Shiri, M. (2022). ANIMAL MODELS FOR BREAST CANCER STUDIES AND THEIR APPLICATION IN DRUG DEVELOPMENT. ResearchGate. Retrieved from [Link]

-

Zacharewski, T. (1997). In Vitro Bioassays for Assessing Estrogenic Substances. Environmental Science & Technology - ACS Publications. Retrieved from [Link]

-

Bahrehmand, F., Varsegi, M., Shiri, M., & Larionova, I. (2022). Breast cancer animal models and applications. PMC - NIH. Retrieved from [Link]

-

Fang, H., Tong, W., Perkins, R., Soto, A. M., Prechtl, N. V., & Sheehan, D. M. (2000). Quantitative comparisons of in vitro assays for estrogenic activities. PMC - NIH. Retrieved from [Link]

-

Yaşar, P., Ayaz, G., User, S. D., Güpür, G., & Mıyan, M. (2017). Estrogen receptor signaling mechanisms. PMC - NIH. Retrieved from [Link]

-

An, K. C. (2016). Selective Estrogen Receptor Modulators. PMC - NIH. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Estrogen Signaling Pathway. Retrieved from [Link]

-

Cui, X., & Zhang, P. (2020). Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer. Frontiers. Retrieved from [Link]

-

Pharmatest Services. (n.d.). In vitro assay, estrogenic activity. Retrieved from [Link]

-

Legler, J. (n.d.). Evaluation of in vitro assays for determination of estrogenic activity in the environment. IVM. Retrieved from [Link]

-

Lewis, J. S., & Jordan, V. C. (2005). Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance. PubMed. Retrieved from [Link]

-

Gao, J., & Zheng, Q. (2020). Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing. Frontiers. Retrieved from [Link]

-

Rani, A., & Stebbing, J. (2020). Tamoxifen resistance mechanisms in breast cancer treatment. World Journal of Advanced Research and Reviews. Retrieved from [Link]

-

Carlson, R. W. (2005). The history and mechanism of action of fulvestrant. PubMed. Retrieved from [Link]

-

Cassidy, J. W., Caldas, C., & Bruna, A. (2015). In vivo models in breast cancer research: progress, challenges and future directions. NIH. Retrieved from [Link]

-

De Amicis, F., Thirugnansampanthar, S., Jones, B., & Niture, S. (2010). Tamoxifen Resistance: Emerging Molecular Targets. MDPI. Retrieved from [Link]

-

Abdel-Razik, A., & El-Mowafy, A. M. (2024). Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection. Frontiers. Retrieved from [Link]

-

Diel, P., Smolnikar, K., & Michna, H. (2000). In vitro test systems for the evaluation of the estrogenic activity of natural products. PubMed. Retrieved from [Link]

-

Osborne, C. K. (1993). Mechanisms of tamoxifen resistance. PubMed - NIH. Retrieved from [Link]

-

Patsnap Synapse. (2024). What are Selective estrogen receptor modulators and how do they work?. Retrieved from [Link]

-

Cusabio. (n.d.). Estrogen signaling pathway. Retrieved from [Link]

-

Mirkin, S., & Komm, B. S. (2018). Tissue selective estrogen complex (TSEC): a review. ResearchGate. Retrieved from [Link]

-

Chimento, A., Sirianni, R., & Casaburi, I. (2016). The many faces of estrogen signaling. PMC - PubMed Central. Retrieved from [Link]

-

Mirkin, S., & Komm, B. S. (2018). Tissue selective estrogen complex (TSEC): a review. PubMed. Retrieved from [Link]

-

Das, S., & Valiyaveettil, M. (2022). Recent Advancement in Breast Cancer Research: Insights from Model Organisms—Mouse Models to Zebrafish. MDPI. Retrieved from [Link]

-

Drugs.com. (2025). Bazedoxifene Monograph for Professionals. Retrieved from [Link]

-

Levin, E. R. (2007). Membrane-Associated Estrogen Receptor Signaling Pathways in Human Cancers. aacrjournals.org. Retrieved from [Link]

-

Javed, Z., & Tharpe, N. (2024). Bazedoxifene. StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]

-

Mirkin, S., & Komm, B. S. (2018). Tissue selective estrogen complex (TSEC): a review. PMC - PubMed Central. Retrieved from [Link]

-

Kuhnz, W., Blode, H., & Zimmermann, H. (1993). Pharmacokinetics of Exogenous Natural and Synthetic Estrogens and Antiestrogens. Semantic Scholar. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Bazedoxifene?. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Fulvestrant?. Retrieved from [Link]

-

Zheng, Y., & Liu, Z. (2024). New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives. ScienceOpen. Retrieved from [Link]

-

Slideshare. (n.d.). Estrogens ( Mechanism of action, adverse effects, pharmacokinetics and metabolism ). Retrieved from [Link]

-

SABCS. (2022). Studies Show Evolution and Potential of Novel SERDs in Treating Breast Cancer. Retrieved from [Link]

-

Wardley, A. M. (2002). Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action. PMC - NIH. Retrieved from [Link]

-

Notelovitz, M. (2001). Pharmacokinetics of a modified-release estrogen tablet. PubMed. Retrieved from [Link]

-

Komm, B. S., & Mirkin, S. (2014). Evolution of the tissue selective estrogen complex (TSEC). PubMed. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Fulvestrant used for?. Retrieved from [Link]

-

NIH. (n.d.). Bazedoxifene. Retrieved from [Link]

-

Aslam, M. I. (n.d.). Fulvestrant. Retrieved from [Link]

-

Ronkin, S. M. (2011). Bazedoxifene: An investigational selective estrogen receptor modulator for the treatment and prevention of osteoporosis in postmenopausal women. Managed Healthcare Executive. Retrieved from [Link]

-

ResearchGate. (n.d.). Next-generation SERDs in clinical trials in hr-positive, HER2-negative metastatic breast cancer. Retrieved from [Link]

-

Kim, J. J. (2021). TSEC (Tissue Selective Estrogens Complex) for Women with Postmenopausal Symptoms. SCIRP. Retrieved from [Link]

-

Targeted Oncology. (2023). Updates on SERD Trials for Metastatic Breast Cancer. Retrieved from [Link]

-

VHIO. (2024). Next-generation SERD camizestrant significantly reduces risk of disease progression in patients with advanced ER+ HER2- breast cancer. Retrieved from [Link]

-

Sojo-Aranda, I., & Cortés-Gallegos, V. (1990). [Pharmacodynamics of synthetic estrogens. Review article]. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Pharmacokinetics of estradiol. Retrieved from [Link]

Sources

- 1. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]

- 2. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

- 5. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection [frontiersin.org]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. medicaljournalssweden.se [medicaljournalssweden.se]

- 14. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. scienceopen.com [scienceopen.com]

- 17. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 18. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What is Fulvestrant used for? [synapse.patsnap.com]

- 21. Fulvestrant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Mechanisms of tamoxifen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. oncologynewscentral.com [oncologynewscentral.com]

- 24. targetedonc.com [targetedonc.com]

- 25. Next-generation SERD camizestrant significantly reduces risk of disease progression in patients with advanced ER+ HER2- breast cancer - VHIO [vhio.net]

- 26. Tissue selective estrogen complex (TSEC): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Evolution of the tissue selective estrogen complex (TSEC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Tissue selective estrogen complex (TSEC): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. drugs.com [drugs.com]

- 31. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 32. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 36. gachpatna.org.in [gachpatna.org.in]

- 37. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 38. mdpi.com [mdpi.com]

- 39. Frontiers | Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing [frontiersin.org]

- 40. Breast cancer animal models and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-O-Benzyl 16-Epiestriol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist